Adenosine A1 vs. A2A Receptor Affinity: Class-Level SAR in Methoxy-2-benzoylbenzofurans
A series of fourteen methoxy-substituted 2-benzoyl-1-benzofuran derivatives were evaluated for adenosine A1 and A2A receptor affinity using rat brain radioligand binding assays [1]. Compound 3j (6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone) exhibited A1 Ki = 6.880 µM and A2A Ki = 0.5161 µM, representing a >13-fold selectivity for A2A over A1. In contrast, compounds with C6,C7-diOCH3 substitution on ring A combined with meta-OCH3 on ring B (3a–b, 3i–k) showed preferential A1 affinity with Ki values <10 µM. These data demonstrate that the position and number of methoxy substituents on the benzofuran and benzoyl rings are critical determinants of adenosine receptor subtype selectivity, with single-position changes producing substantial affinity shifts [1]. While the target compound N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide was not directly tested in this study, it shares the core 2-benzoyl-3-methylbenzofuran scaffold with a para-methoxybenzoyl group, placing it within the SAR space where methoxy substitution patterns govern receptor engagement.
| Evidence Dimension | Adenosine A1 and A2A receptor binding affinity (Ki, µM) |
|---|---|
| Target Compound Data | Not directly tested in this study; predicted to fall within the SAR landscape of methoxy-2-benzoylbenzofurans |
| Comparator Or Baseline | Compound 3j: A1 Ki = 6.880 µM, A2A Ki = 0.5161 µM (rat brain striatal membranes). Compounds 3a–b, 3i–k: A1 Ki <10 µM with varying A2A selectivity |
| Quantified Difference | >13-fold selectivity shift (A2A vs. A1) observed between compounds differing only in methoxy substitution pattern |
| Conditions | Radioligand binding assays using [3H]DPCPX (A1 antagonist) and [3H]ZM241385 (A2A antagonist) on rat brain striatal membrane preparations; Ki values calculated via Cheng-Prusoff equation [1] |
Why This Matters
This class-level SAR evidence establishes that methoxy substitution patterns on the benzofuran-2-benzoyl scaffold are pharmacologically non-redundant, meaning procurement of an analog with a different methoxy or methyl position carries a high risk of altered target engagement that cannot be corrected by concentration adjustment alone.
- [1] Janse van Rensburg HD, et al. Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development of adenosine A1 and/or A2A receptor antagonists. Bioorganic Chemistry. 2019;92:103459. doi:10.1016/j.bioorg.2019.103459. View Source
